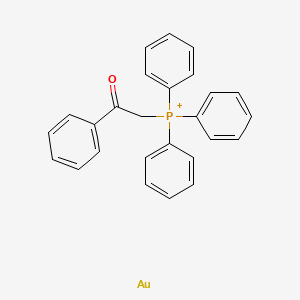

Gold;phenacyl(triphenyl)phosphanium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

53674-39-8 |

|---|---|

Molecular Formula |

C26H22AuOP+ |

Molecular Weight |

578.4 g/mol |

IUPAC Name |

gold;phenacyl(triphenyl)phosphanium |

InChI |

InChI=1S/C26H22OP.Au/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;/q+1; |

InChI Key |

ZWMUDPLDGPSCMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Au] |

Origin of Product |

United States |

Covalent Anchoring to Solid Supports:this Strategy Involves Creating a Covalent Bond Between the Phosphine Ligand of the Gold Complex and a Solid Support Material. the Support is Typically a High Surface Area Inorganic Oxide Like Silica or Alumina , a Polymer Resin, or a Porous Organic Framework. for a Phosphonium Based System, the Ligand Can Be Functionalized with a Reactive Group E.g., a Silane That Can Be Grafted Onto the Support Surface.

Porous Aromatic Frameworks (PAFs): Researchers have successfully used phosphine-based monomers, such as triphenylphosphine (B44618), to construct porous aromatic frameworks. researchgate.net These frameworks can then be used to immobilize gold nanoparticles, with the built-in phosphine (B1218219) units coordinating to the gold and preventing aggregation. This method results in catalysts with high stability and recyclability. researchgate.net For a phenacyl(triphenyl)phosphonium-derived catalyst, a similar strategy could be envisioned where a modified ligand is incorporated into the framework structure.

Use of Functionalized Nanoparticles:gold Nanoparticles Aunps Serve As Both the Catalyst and the Support. the Surface of Aunps Can Be Functionalized with Ligands to Enhance Stability and Tune Catalytic Activity. Phosphonium Salts Containing Thiol Groups Have Been Used to Prepare Cationic Functionalized Gold Nanoparticles.researchgate.netthese Particles Are Highly Stable and Dispersible in Various Solvents, Offering a Platform for Catalytic Applications Where Recovery is Facilitated by Simple Centrifugation or Filtration.

The effectiveness of these strategies is typically evaluated based on catalyst loading, stability against leaching, and recyclability. Research on related ylide-substituted phosphine (B1218219) (YPhos) gold complexes has demonstrated their high efficiency, achieving remarkable turnover numbers (TONs) in reactions like hydroamination. nih.govrsc.org The heterogenization of these highly active species is a logical step toward their application in industrial-scale synthesis.

The table below summarizes findings from studies on immobilized gold-phosphine and related catalytic systems, providing a proxy for the potential performance of a heterogenized Gold;phenacyl(triphenyl)phosphanium catalyst.

Table 1: Performance of Immobilized Gold-Phosphine and Analogue Catalysts

| Catalyst System | Support Material | Reaction Type | Key Findings | Recyclability | Reference |

|---|---|---|---|---|---|

| Au@PAF-94 | Phosphine-based Porous Aromatic Framework | 4-Nitrophenol Reduction | High catalytic activity with an apparent rate constant (k_app) of 2.2 × 10⁻² s⁻¹. | Retained high activity after 5 cycles. | researchgate.net |

| MCM-41-IPrAuNTf₂ | Mesoporous Silica (B1680970) (MCM-41) | Thioallylation of Alkynes | Activity comparable to homogeneous equivalent; catalyst recovered by simple filtration. | Reused for at least 7 consecutive cycles without loss of activity. | acs.org |

| YMesPCy₂-AuCl | Homogeneous (for comparison) | Hydroamination of Alkynes | High stability and turnover numbers up to 20,000. | Not applicable (Homogeneous). | nih.gov |

These examples underscore the viability of creating sustainable and recyclable catalysts from gold-phosphine and related phosphonium-derived complexes. By applying these established heterogenization techniques, it is conceivable that a catalyst derived from "this compound" could be successfully immobilized, paving the way for its use in sustainable chemical synthesis.

No Information Found for "this compound"

Following a comprehensive search of available scientific literature, no data or research articles were found for the chemical compound specified as "this compound." This suggests that the compound may be known by a different name, is not a subject of published research, or the provided nomenclature is not standard.

Consequently, it is not possible to generate the requested article on the "Biological Applications of this compound Complexes: Mechanistic Investigations" as there is no scientific information available to address the specific sections and subsections outlined in the prompt.

It is recommended to verify the chemical name and structure of the compound of interest. Research into related gold(I)-phosphine complexes with different organic ligands may yield relevant information on their biological activities and mechanisms of action.

Catalytic Applications of Gold;phenacyl Triphenyl Phosphanium Complexes

Mechanism-Driven Catalytic Transformations

The catalytic activity of cationic gold(I) complexes, particularly those bearing phosphine (B1218219) ligands, is rooted in their ability to act as powerful and selective π-acids. This property allows for the activation of unsaturated molecules, leading to the formation of key reactive intermediates that drive a wide array of chemical transformations.

π-Activation of Unsaturated Substrates (Alkenes, Alkynes)

Cationic gold(I) complexes are exceptionally effective catalysts for the electrophilic activation of alkynes and alkenes under homogeneous conditions. acs.orgnih.gov This capability is attributed to relativistic effects, which increase the electron-accepting character (π-acidity) of the gold(I) center. acs.orgnih.gov When a gold(I) catalyst coordinates to the π-system of an alkyne or alkene, it withdraws electron density, rendering the unsaturated bond highly susceptible to nucleophilic attack. acs.orgbohrium.com This activation is highly chemoselective for alkynes in the presence of alkenes. nih.gov

The general mechanism involves the formation of an η²-[AuL]⁺-alkyne or -alkene complex. acs.orgnih.gov This initial coordination is followed by the attack of a nucleophile, which can be either an external reagent or an intramolecular functional group. acs.org The attack typically proceeds in a trans fashion, leading to the formation of a vinyl-gold or alkyl-gold intermediate. acs.orgacs.org The properties of the ancillary ligand, such as the triphenylphosphine (B44618) group, are crucial in modulating the electrophilicity and stability of the gold catalyst. nih.gov More electron-donating ligands decrease the electrophilicity of the gold center, while less donating ligands, like phosphites, create more electrophilic and reactive catalysts. nih.gov

Recent research has also explored gold redox catalysis where π-activation can be achieved under electrochemical conditions, expanding the versatility of these transformations. nih.gov The combination of π-acid activation with other catalytic cycles, such as redox catalysis, allows for complex processes like alkyne trifunctionalization, where C-C, C-O, and C-N bonds are formed in a single operation. nih.govnsf.gov

Role of Gold-Carbene and Gold-Vinylidene Intermediates

Beyond simple π-activation, the catalytic cycles of gold complexes often involve highly reactive intermediates such as gold-carbenes and gold-vinylidenes. These species are central to many unique and complex transformations.

Gold-Carbene Intermediates: Cationic gold complexes with a divalent carbon ligand, known as gold carbenes (or α-metallocarbenium ions), are frequently invoked as key intermediates, especially in the cycloisomerization of enynes. rsc.org These intermediates can be generated from various precursors, including diazo compounds or through rearrangements of gold-activated alkynes. rsc.orgrsc.org Gold-carbene intermediates are highly electrophilic and can undergo a variety of subsequent reactions, such as cyclopropanation, C-H insertion, and the formation of N-heterocycles from α-imino gold carbenes. rsc.orgacs.orgtesisenred.net The stability and reactivity of these carbenoid species are subjects of ongoing investigation, with studies pointing to their transient nature in many catalytic cycles. duke.edu

Gold-Vinylidene Intermediates: Gold vinylidenes have emerged as another class of crucial reactive intermediates. researchgate.netbohrium.com They are typically accessed through a 1,2-migration of a substituent on a gold-activated terminal alkyne or via dual gold activation on a diyne substrate. researchgate.netthieme-connect.com Once formed, these electrophilic vinylidene species can react with nucleophiles or undergo C-H insertion to generate diverse functionalized cyclic and polycyclic compounds. researchgate.netthieme-connect.com Computational studies have provided insights into the bonding and reactivity of gold(I) vinylidene complexes, highlighting their relevance in intramolecular cyclizations. nih.gov Their ability to participate in intermolecular C(sp³)–H insertions into unactivated alkanes showcases their high reactivity. scilit.com

Table 1: Generation and Reactivity of Key Gold Intermediates

| Intermediate | Typical Precursor(s) | Subsequent Reactions |

|---|---|---|

| Gold-Carbene | Diazo compounds, 1,n-enynes | Cyclopropanation, C-H Insertion, Nucleophilic Attack |

| Gold-Vinylidene | Terminal alkynes (with migrating group), Diynes | Nucleophilic Trapping, C-H Insertion, Cyclization |

C-H Activation and Functionalization Processes

Gold catalysts are also capable of mediating the activation and functionalization of otherwise inert C-H bonds, offering efficient and atom-economical routes to complex molecules. rsc.orgresearchgate.net This reactivity is observed for sp, sp², and sp³ C-H bonds. The functionalization can proceed through several mechanistic pathways depending on the substrate and reaction conditions.

One major pathway involves gold-carbene or gold-vinylidene intermediates, which are reactive enough to undergo C-H insertion reactions. rsc.org Another significant mechanism is the 1,5-hydride shift, where a gold-activated π-system facilitates the transfer of a hydride from a neighboring C-H bond, generating a carbocationic intermediate that can be trapped by a nucleophile. rsc.org Gold-catalyzed C-H activation can also occur in cross-coupling reactions. For instance, gold catalysts can facilitate the coupling of aryl germanes with arenes, a process that is orthogonal to traditional palladium-catalyzed methods. acs.orgnih.gov Mechanistic studies suggest that these reactions can involve Au(I)/Au(III) redox cycles, where the gold center activates both the organometallic reagent and the C-H bond of the coupling partner. acs.orgnih.gov

Scope of Catalyzed Reactions

The mechanistic principles outlined above enable a broad spectrum of catalytic reactions. Among the most prominent are cycloisomerization, hydroamination, and hydroalkoxylation reactions, which provide powerful tools for the synthesis of complex molecular architectures.

Cycloisomerization Reactions

Gold-catalyzed cycloisomerization reactions transform acyclic substrates, typically containing multiple unsaturated bonds like enynes or diynes, into intricate carbo- and heterocyclic products. frontiersin.org These reactions are highly atom-economical and often proceed with high stereoselectivity. Cationic phosphine-gold(I) complexes are particularly effective for these transformations. acs.org

The reaction is generally initiated by the π-activation of an alkyne moiety by the gold catalyst. frontiersin.org This is followed by an intramolecular nucleophilic attack from another unsaturated group, such as an alkene. This process often generates cyclopropyl (B3062369) gold(I) carbene-like intermediates, which can then undergo further rearrangements or react with nucleophiles to yield the final products. acs.org The scope of these reactions is vast, allowing for the synthesis of bicyclo[3.1.0]hexane systems, substituted furans, naphthalenes, and various other fused and bridged ring systems. encyclopedia.pubnih.gov The reaction outcome can often be controlled by tuning the catalyst, ligands, and reaction conditions. ecnu.edu.cn

Table 2: Examples of Gold-Catalyzed Cycloisomerization Reactions

| Substrate Type | Catalyst System (Typical) | Product Type |

|---|---|---|

| 1,n-Enynes | (Ph₃P)Au⁺ | Bicyclic compounds, Fused rings |

| 1,n-Diynes | Au(I) complexes | Aromatic systems (e.g., Naphthalenes), Fused heterocycles |

| Allenynes | [(Ph₃PAu)₃O]⁺ | Cross-conjugated trienes |

| Propargyl Esters/Carbonates | AuCl(PPh₃)/Ag⁺ | α-Pyrones, Pyrrolines, δ-Diketones |

Hydroamination and Hydroalkoxylation Processes

Hydroamination and hydroalkoxylation involve the addition of an N-H or O-H bond, respectively, across a carbon-carbon multiple bond. Gold complexes catalyze these reactions efficiently under mild conditions, providing direct access to amines, enamines, ethers, and acetals. nih.govnih.gov

Hydroamination: Gold-catalyzed hydroamination can be performed on alkynes, alkenes, and dienes using various nitrogen nucleophiles like amines and sulfonamides. nih.govnih.gov The reaction is initiated by the gold(I)-catalyzed π-activation of the unsaturated substrate, which facilitates the nucleophilic attack of the amine. nih.gov For terminal alkynes, the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of ligand and reaction conditions. nih.gov Highly sterically demanding phosphine ligands have proven particularly effective for these reactions. nih.gov

Hydroalkoxylation: Similarly, the intramolecular and intermolecular addition of alcohols to alkenes, allenes, and alkynes is effectively catalyzed by gold(I) complexes. nih.govnih.gov The mechanism follows the standard π-activation pathway, leading to the formation of a C-O bond. acs.org These reactions are used to synthesize a variety of oxygen-containing heterocycles and allylic acetals. nih.govscispace.com Mechanistic studies on allene (B1206475) hydroalkoxylation have revealed that the C-O bond formation can be rapid and reversible, with the turnover-limiting step being the subsequent protodeauration of a mono(gold) vinyl intermediate. nih.gov

Intramolecular Nitrene Transfer Reactions

Gold-catalyzed intramolecular nitrene transfer reactions are powerful methods for the synthesis of nitrogen-containing heterocycles. These reactions typically involve the transfer of a nitrene moiety, generated from a precursor such as an azide, to an unsaturated C-C bond or into a C-H bond within the same molecule. nih.govuchicago.edu While the direct use of gold;phenacyl(triphenyl)phosphanium in this context is not explicitly reported, gold(I) complexes with bulky and electron-rich phosphine ligands have proven to be highly effective. For instance, the BrettPhosAuNTf₂ complex is an excellent catalyst for intramolecular nitrene transfer from an azido (B1232118) group, leading to the formation of valuable bicyclic pyrroles. sigmaaldrich.com

The catalytic cycle is believed to proceed through the formation of a gold-nitrenoid intermediate. The electronic properties of the phosphine ligand are crucial in this process. The strong electron-donating character of ylide-substituted phosphines, a category to which the phenacyl(triphenyl)phosphanium ligand belongs, can stabilize the cationic gold center, thereby enhancing its reactivity towards the nitrene precursor. A review on gold-catalyzed nitrene transfer reactions highlights the generation of α-imino gold carbene intermediates from alkynes and nitrogen-transfer reagents like nitrogen ylides. acs.org This suggests that the ylidic nature of the phenacyl(triphenyl)phosphanium ligand could play a direct role in the catalytic cycle.

C-C, C-N, and C-O Bond Forming Reactions

Gold(I) complexes are renowned for their ability to catalyze a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations often rely on the carbophilic Lewis acidity of the gold center to activate alkynes, allenes, or alkenes towards nucleophilic attack.

C-C Bond Formation: Gold-catalyzed reactions are pivotal in constructing complex carbon skeletons. For instance, photoredox-initiated gold-mediated C(sp²)-CF₃ coupling reactions have been shown to proceed via cationic gold(III) intermediates. nih.gov While not directly involving the phenacyl(triphenyl)phosphanium ligand, this highlights the potential for gold-phosphine complexes to engage in redox catalysis for C-C bond formation.

C-N Bond Formation (Hydroamination): The hydroamination of alkynes is a key application of gold catalysts with ylide-substituted phosphines (YPhos). nih.govacs.orgnih.govnih.gov These ligands, due to their strong donor capacity, generate highly active gold catalysts that can achieve remarkable turnover numbers (TONs) of over 20,000 in the hydroamination of phenylacetylene (B144264) with aniline, even at low catalyst loadings. nih.gov The electronic richness and steric bulk of the YPhos ligands are critical for this high performance. nih.gov Given the structural similarities, this compound would be expected to be a competent catalyst for such transformations.

C-O Bond Formation (Hydration/Hydroalkoxylation): Gold(I) complexes also catalyze the addition of oxygen nucleophiles to unsaturated bonds. For example, a gold(I) complex with a bisphosphine monoxide ligand has shown high activity in the hydroarylation of ethylpropiolate (B8688683) and moderate activity for alkyne hydration. nih.gov The ability of the phosphine ligand to stabilize the cationic gold center is again a key factor for catalytic efficiency.

The general mechanism for these reactions involves the coordination of the unsaturated substrate to the cationic gold(I) center, which increases its electrophilicity and facilitates the attack of a nucleophile (carbon, nitrogen, or oxygen). The subsequent steps can involve protodeauration or reductive elimination to regenerate the catalyst and furnish the final product.

Oxidation Reactions (e.g., CO oxidation)

Gold catalysts, particularly in the form of supported nanoparticles, are highly effective for low-temperature CO oxidation. While homogeneous catalysis of CO oxidation by gold complexes is less common, studies on molecular precursors for these heterogeneous catalysts provide valuable insights. Binuclear gold phosphine complexes have been investigated as single-source precursors for supported Au catalysts. nih.gov The decomposition of the phosphine ligand under reaction conditions can lead to phosphorus-stabilized Au nanoparticles with modulated electronic properties and enhanced thermal stability, resulting in superior catalytic activity compared to phosphine-free reference catalysts. nih.gov This indicates a significant electronic influence of the ligand residue on the catalytic performance. While direct evidence for this compound in CO oxidation is lacking, the principles derived from related phosphine complexes suggest that the phenacyl(triphenyl)phosphanium ligand could influence the formation and properties of catalytically active gold species.

Influence of Phenacyl(triphenyl)phosphanium Ligand Structure on Catalytic Performance

Steric Effects and Catalyst Lifetime

The steric bulk of a phosphine ligand can significantly impact the stability and lifetime of a gold catalyst. Highly sterically demanding phosphine ligands can create a congested environment around the gold center. sigmaaldrich.com This steric hindrance can protect the metal center from decomposition pathways, such as aggregation into inactive gold clusters, thereby leading to a longer catalyst lifetime. sigmaaldrich.com

Table 1: Illustrative Steric Parameters of Phosphine Ligands

| Ligand | Cone Angle (°) | % Buried Volume (%Vbur) | Reference |

| PPh₃ | 145 | 33.5 | manchester.ac.ukucla.edu |

| PCy₃ | 170 | 41.0 | ucla.edu |

| Ylide-Substituted Phosphine (YMesPCy₂) | - | 50.4 | semanticscholar.org |

| Ferrocenylphosphine (Fc₃P) | - | 42.3 | nih.gov |

This table provides representative data for common phosphine ligands to illustrate the range of steric parameters. Specific data for phenacyl(triphenyl)phosphanium is not available.

Electronic Effects and Turnover Frequencies

The electronic properties of the phosphine ligand, often quantified by the Tolman Electronic Parameter (TEP), are a critical determinant of the catalyst's activity. Strong electron-donating ligands increase the electron density on the gold center, which can enhance its nucleophilicity and its ability to undergo oxidative addition in certain catalytic cycles. Conversely, for reactions where the gold complex acts as a π-acid, a more electrophilic gold center is desirable, which can be achieved with less electron-donating ligands.

Table 2: Illustrative Electronic Parameters of Phosphine Ligands

| Ligand | TEP (cm⁻¹) | Reference |

| PPh₃ | 2068.9 | manchester.ac.ukmanchester.ac.uk |

| PCy₃ | 2064.1 | manchester.ac.uk |

| Ylide-Substituted Phosphine (joYPhos) | 2052.1 | researchgate.net |

| Ferrocenylphosphine (Fc₃P) | 2064.7 | nih.gov |

This table provides representative data for common phosphine ligands to illustrate the range of electronic parameters. Specific data for phenacyl(triphenyl)phosphanium is not available.

Role of Ylidic Nature in Catalyst Activity

The ylidic character of the phenacyl(triphenyl)phosphanium ligand is arguably its most defining feature influencing catalytic activity. Phosphorus ylides are zwitterionic species with a formal negative charge on carbon and a positive charge on the adjacent phosphorus atom. When incorporated into a phosphine ligand, this ylidic moiety acts as a powerful internal electron-donating group.

In the case of the phenacyl(triphenyl)phosphanium ligand, the negative charge on the α-carbon is stabilized by resonance with the adjacent carbonyl group. This delocalization can influence the ylide's donor strength and its stability, thereby directly impacting the catalytic activity of the corresponding gold complex.

Heterogenization and Immobilization Strategies for Sustainable Gold Catalysis

The drive towards sustainable chemical processes has intensified research into creating robust, recyclable, and efficient catalytic systems. In gold catalysis, heterogenization—the process of immobilizing a homogeneous catalyst onto a solid support—is a paramount strategy. This approach aims to merge the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation from the reaction mixture, potential for reuse, and suitability for continuous flow processes.

While direct research on the heterogenization of "this compound" is not extensively documented in current literature, the principles of immobilization can be understood by examining strategies applied to structurally related gold-phosphine and phosphonium-derived systems. The phenacyl(triphenyl)phosphonium cation is a classic phosphonium (B103445) salt, typically formed from the reaction of triphenylphosphine and a phenacyl halide. youtube.com Such salts are precursors to phosphorus ylides, which can be used to generate highly active ylide-substituted phosphine (YPhos) ligands for gold(I) catalysis. nih.govacs.orgrsc.org These YPhos ligands are known for their strong electron-donating properties, which can lead to highly stable and active gold complexes. nih.govrsc.org

The immobilization of such gold complexes can be approached through several key methods:

Biological Applications of Gold;phenacyl Triphenyl Phosphanium Complexes: Mechanistic Investigations

Intracellular Localization and Uptake Mechanisms

Ligand-Dependent Transport Mechanisms

The cellular uptake and intracellular localization of gold complexes are critically dependent on the nature of their ligands. The "Gold;phenacyl(triphenyl)phosphanium" complex features a triphenylphosphonium (TPP) cation, a moiety well-recognized for its ability to target mitochondria. nih.govnih.gov The lipophilic character of the TPP group, combined with its positive charge, facilitates the passage of the complex across the cell membrane and subsequent accumulation within the mitochondria, driven by the significant negative mitochondrial membrane potential. nih.govdovepress.com This targeted delivery is a key aspect of its mechanism of action.

Mechanistic Studies of Induced Cellular Responses

Once inside the cell, this compound complexes can trigger a cascade of events leading to cellular demise. The mechanistic studies have primarily focused on the induction of apoptosis and modulation of the cell cycle.

Apoptosis Induction Pathways (excluding clinical outcomes)

Research into gold(I) phosphine (B1218219) complexes indicates that they are potent inducers of apoptosis, primarily through the intrinsic or mitochondrial pathway. nih.gov The accumulation of the this compound complex within the mitochondria is a critical initiating event. nih.govmdpi.com This leads to the generation of reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential and triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov

The released cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis. bohrium.com Studies on related gold complexes have shown that this process can be both caspase-dependent and caspase-independent. bohrium.com The increase in ROS levels appears to be a central mechanism through which these complexes exert their apoptotic effects. bohrium.com

| Apoptotic Pathway | Key Mediators |

| Intrinsic (Mitochondrial) Pathway | Triphenylphosphonium-mediated mitochondrial accumulation, Reactive Oxygen Species (ROS) generation, Cytochrome c release, Caspase activation |

Cell Cycle Modulation (excluding clinical outcomes)

In addition to inducing apoptosis, gold complexes have been shown to modulate the cell cycle, leading to arrest at specific phases. Gold(III) porphyrin complexes, for example, have been observed to cause cell cycle arrest. nih.govnih.gov While specific data for this compound is limited, studies on similar gold compounds suggest that they can interfere with the normal progression of the cell cycle. For instance, some gold complexes have been shown to induce G0/G1 phase arrest in breast cancer cells. nih.gov This arrest prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation. This effect is often linked to the upregulation of cell cycle inhibitors. nih.gov

| Cell Cycle Phase | Observed Effect of Similar Gold Complexes |

| G0/G1 Phase | Arrest, preventing entry into S phase |

| G2/M Phase | Arrest has been observed with some gold compounds |

Structure-Activity Relationship Studies for Mechanistic Elucidation (excluding therapeutic efficacy)

The biological activity of this compound is intrinsically linked to its chemical structure. Understanding the relationship between its different components and its mechanistic effects is crucial.

Influence of the Phenacyl(triphenyl)phosphanium Moiety on Biological Activity (mechanistic insights)

The phenacyl(triphenyl)phosphonium moiety plays a dual role in the biological activity of the complex. As previously discussed, the triphenylphosphonium component acts as a mitochondrial targeting vector. nih.govnih.gov This targeted delivery significantly enhances the concentration of the gold complex at a key site for apoptosis induction.

Advanced Methodologies in the Research of Gold;phenacyl Triphenyl Phosphanium Complexes

In situ and Operando Spectroscopic Techniques for Reaction Monitoring

Understanding the dynamic nature of gold complexes during a chemical reaction is paramount for optimizing catalytic processes and elucidating mechanisms. In situ (in the reaction vessel) and operando (while the reaction is operating) spectroscopic techniques allow for real-time observation of the catalyst's state, including the identification of transient intermediates and active species. numberanalytics.comnih.gov

Key Techniques and Findings:

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are powerful for monitoring changes in ligand coordination and the formation of reaction intermediates. youtube.comacs.org Operando Raman spectroscopy, for example, has been used to probe the oxidation of biomass-derived molecules on gold nanoparticle surfaces, identifying products directly in the reaction medium. acs.orgrsc.org For gold phosphine (B1218219) complexes, IR spectroscopy can track the characteristic vibrational frequencies of the phosphine ligands and other functional groups, revealing how they interact with the gold center and substrates during a reaction. youtube.comchemrxiv.org

X-ray Absorption Spectroscopy (XAS) : XAS is an element-specific technique that provides critical information on the oxidation state and local coordination environment of the gold center. nih.govresearchgate.net In situ XAS studies on supported gold catalysts have shown that the gold atoms often remain in the Au(0) state during catalytic cycles, even when starting from a gold(I) or gold(III) precursor. researchgate.net Studies on binuclear gold phosphine complexes used as precursors for CO oxidation catalysts have utilized in situ and operando XAS to reveal how ligand structure influences the formation and stability of active gold nanoparticles. chemrxiv.org

Combined Approaches : Often, the most powerful insights come from combining multiple techniques. Operando setups can integrate Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) with mass spectrometry (MS) to simultaneously monitor surface species and gaseous products, providing a comprehensive picture of the catalytic cycle. chemrxiv.orgacs.org

The table below summarizes the application of these techniques for monitoring reactions involving gold complexes.

| Technique | Principle | Information Gained for Gold Complexes |

| In situ/Operando IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifies ligand binding modes, tracks reactant consumption and product formation, detects key intermediates. numberanalytics.com |

| In situ/Operando Raman Spectroscopy | Measures inelastic scattering of monochromatic light, revealing vibrational modes. | Complements IR; excellent for aqueous systems; can identify metal-ligand and surface-adsorbate vibrations. rsc.orgnih.gov |

| In situ/Operando XAS | Measures the absorption of X-rays as a function of energy near an absorption edge. | Determines the oxidation state (XANES) and local coordination environment (EXAFS) of gold atoms under reaction conditions. nih.govresearchgate.net |

Advanced Mass Spectrometry for Metabolomic and Proteomic Studies in Biological Systems (mechanistic)

Advanced mass spectrometry (MS) techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), are indispensable for investigating the mechanistic basis of the biological activity of gold complexes. nih.gov These methods allow for the characterization of interactions between gold compounds and biomolecules like proteins and peptides, and for the global analysis of changes in protein (proteomics) and metabolite (metabolomics) levels within cells. nih.govnih.gov

Mechanistic Insights from ESI-MS: ESI-MS is used to analyze the reactions of gold complexes with model proteins to identify the nature of the resulting adducts. nih.govnih.gov Studies on various gold(I) and gold(III) complexes have shown that they can bind to proteins, often with a high affinity for cysteine residues. nih.gov In many cases, oxidizing gold(III) complexes are reduced to gold(I) by the biological environment before binding to a protein target. nih.govnih.gov ESI-MS can precisely determine the stoichiometry of the metal fragment bound to the protein, providing critical clues about the active species. researchgate.net

Proteomic and Metabolomic Approaches: Proteomics aims to identify and quantify the entire set of proteins in a biological system. When cells are treated with a gold complex, changes in protein expression can reveal the pathways affected by the compound. For instance, proteomic studies on cytotoxic gold(III) complexes have identified alterations in proteins involved in apoptosis and cellular redox homeostasis, such as thioredoxin reductase. nih.govrsc.org Similarly, metabolomics provides a snapshot of the small-molecule metabolites in a cell, offering a functional readout of the cellular state. Integrating proteomics and metabolomics gives a more complete understanding of the biological impact of gold compounds. nih.gov

The following table lists proteins identified through proteomic studies as being affected by treatment with various cytotoxic gold complexes, highlighting common cellular targets.

| Protein Target/Family | Cellular Function | Gold Complex Type Studied | Reference |

| Thioredoxin Reductase (TrxR) | Redox homeostasis, antioxidant defense | Gold(I) and Gold(III) phosphine/carbene complexes | nih.govrsc.orgmdpi.com |

| Peroxiredoxins | Redox homeostasis, peroxide reduction | Gold(III) complexes | nih.gov |

| Ubiquilin-1 | Protein degradation pathway | Gold(I) and Gold(III) complexes | nih.gov |

| Histone Deacetylases (HDACs) | Gene expression regulation | Gold(III) complexes | nih.gov |

| Human Serum Albumin (HSA) | Transport protein in blood | Gold(III) complexes, Gold(I) carbene complexes | nih.govresearchgate.net |

| Human Carbonic Anhydrase I (hCA I) | pH regulation, various physiological processes | Gold(III) complexes, Gold(I) carbene complexes | nih.govresearchgate.net |

Calorimetric Techniques for Thermodynamics of Gold-Ligand Interactions

Calorimetry provides direct measurement of the heat changes associated with chemical reactions, offering a complete thermodynamic profile of binding events. Isothermal Titration Calorimetry (ITC) is considered the gold standard for studying biomolecular interactions in solution. nuvisan.comnih.govwikipedia.org

Principles and Applications of ITC: In an ITC experiment, a solution of one reactant (e.g., a ligand) is titrated into a solution of another (e.g., a gold complex or a target protein) at constant temperature. The heat released or absorbed during the binding process is measured directly. nih.gov A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and enthalpy change (ΔH) of the interaction. nih.gov From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a full thermodynamic signature of the binding event. nuvisan.com This information is crucial for understanding the driving forces behind the formation of gold-ligand complexes.

While specific ITC data for Gold;phenacyl(triphenyl)phosphanium is not available, studies on the binding of ligands to gold nanoparticles and other complexes illustrate the power of the technique. For example, ITC has been used to study the interaction of amino acids with gold nanoparticles, revealing that the strength of the interaction is highly dependent on the pH and the protonation state of the amino acid's functional groups. amazonaws.com Such studies provide fundamental thermodynamic data that are essential for designing gold complexes with specific binding properties. materialsmodeling.org

The table below shows hypothetical thermodynamic data for a gold(I)-ligand interaction as would be determined by ITC.

| Thermodynamic Parameter | Symbol | Value | Unit | Significance |

| Association Constant | Ka | 1.5 x 106 | M-1 | Strength of the binding interaction. |

| Dissociation Constant | KD | 0.67 | µM | Inverse of Ka; concentration for 50% binding. |

| Stoichiometry | n | 1.05 | - | Molar ratio of ligand to gold complex in the final state. |

| Enthalpy Change | ΔH | -8.5 | kcal/mol | Heat released (exothermic) or absorbed (endothermic) upon binding. |

| Gibbs Free Energy Change | ΔG | -8.4 | kcal/mol | Overall spontaneity of the binding process. |

| Entropy Change | ΔS | +0.3 | cal/mol·K | Change in disorder of the system upon binding. |

Electrochemical Studies for Redox Behavior

The redox properties of gold complexes are fundamental to their stability and reactivity, particularly in the context of their biological activity and catalytic applications. nih.gov Cyclic Voltammetry (CV) is the most common electrochemical technique used to probe the oxidation and reduction processes of these compounds. researchgate.netresearchgate.net

Investigating Gold Complexes with Cyclic Voltammetry: CV involves applying a triangular potential waveform to an electrode immersed in a solution of the analyte and measuring the resulting current. rsc.org The resulting plot of current versus potential (a voltammogram) provides information about the redox potentials and the reversibility of the electron transfer processes. For gold complexes, CV can distinguish between metal-centered (Au(I)/Au(III)) and ligand-centered redox events. nih.gov

Studies on various gold(I) phosphine complexes have shown that their oxidation and reduction potentials are highly dependent on the nature of the phosphine and other ancillary ligands. nih.govrsc.org For example, the oxidation of a gold(I) complex to a gold(III) species can be observed, and the potential at which this occurs gives a measure of the complex's stability against oxidation. rsc.org In some cases, the redox processes are reversible, while in others they are irreversible, indicating that the electron transfer is coupled to a chemical reaction, such as ligand dissociation. nih.gov This information is critical for understanding mechanisms of action, as the ability of a gold complex to undergo redox cycling can be linked to the generation of reactive oxygen species (ROS) or interaction with redox-sensitive biological targets. rsc.orgnih.gov

The following table presents representative redox potential data for various gold phosphine complexes, illustrating the influence of ligand structure on electrochemical behavior.

| Complex | Redox Couple | Potential (V vs. SCE) | Reversibility | Reference |

| [Au(dppb)₂]⁺ | Au(I)/Au(III) | +0.463 | Reversible | rsc.org |

| [Au(dppe)₂]⁺ | Au(I)/Au(III) | +0.458 | Reversible | rsc.org |

| [Au(dppp)₂]⁺ | Au(I)/Au(III) | +0.752 | Reversible | rsc.org |

| Gold(I) QuinoxP Complex 1 | Ligand-based reduction | -1.20 | Reversible | nih.gov |

| Cyclometalated Au(III) Complex 3 | Au(III) reduction | -0.80 | Irreversible | nih.gov |

| Cyclometalated Au(III) Complex 6 | Au(III) reduction | -1.01 & -1.37 | Reversible | nih.gov |

SCE: Saturated Calomel Electrode; dppb: 1,2-bis(diphenylphosphino)benzene; dppe: 1,2-bis(diphenylphosphino)ethane; dppp: 1,3-bis(diphenylphosphino)propane. Potentials are indicative and vary with experimental conditions.

Future Research Directions and Unexplored Avenues for Gold;phenacyl Triphenyl Phosphanium Chemistry

Design of Novel Phenacyl(triphenyl)phosphanium Ligands with Tuned Properties

The phenacyl(triphenyl)phosphanium ligand provides a versatile scaffold that can be systematically modified to fine-tune the properties of the resulting gold complex. Future research in this area should focus on the synthesis of new ligand derivatives with tailored electronic and steric characteristics.

By introducing electron-donating or electron-withdrawing substituents on the phenyl ring of the phenacyl group, it is possible to modulate the electron density at the ylidic carbon and, consequently, the donor strength of the ligand. acs.org This, in turn, can influence the stability and reactivity of the gold center. For instance, strongly electron-donating groups are expected to enhance the ligand's donor capacity, potentially leading to more stable gold complexes. Conversely, electron-withdrawing groups could render the gold center more electrophilic, which might be advantageous for certain catalytic applications.

The steric environment around the gold atom can also be precisely controlled by introducing bulky substituents on the phenyl ring of the phenacyl moiety or by replacing the triphenylphosphine (B44618) group with other phosphines. Increasing the steric bulk can protect the metal center from unwanted side reactions and influence the selectivity of catalytic transformations. nih.gov The development of a library of phenacyl(triphenyl)phosphanium ligands with varying steric and electronic profiles would be a valuable resource for systematically investigating structure-activity relationships.

| Ligand Modification Strategy | Expected Impact on Gold Complex Properties | Potential Applications |

| Introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the phenacyl phenyl ring | Increased ligand donor strength, enhanced complex stability | Catalysis requiring robust catalysts, synthesis of stable gold nanoparticles |

| Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenacyl phenyl ring | Decreased ligand donor strength, increased electrophilicity of the gold center | Catalysis of reactions requiring highly electrophilic gold species |

| Introduction of bulky substituents (e.g., -tBu, -mesityl) on the phenacyl phenyl ring | Increased steric hindrance around the gold center | Enhanced selectivity in catalysis, stabilization of reactive intermediates |

| Variation of the phosphine (B1218219) group (e.g., replacing PPh₃ with P(Cy)₃ or P(tBu)₃) | Alteration of both steric and electronic properties | Fine-tuning of catalytic activity and selectivity |

Exploration of Multimetallic Gold Systems Involving this Ligand

The construction of multimetallic architectures containing gold atoms is a rapidly developing field, offering the potential for cooperative effects and novel reactivity. The phenacyl(triphenyl)phosphanium ligand is well-suited for the synthesis of such systems due to its ability to act as a bridging ligand.

Future research should explore the synthesis of bimetallic and polymetallic gold complexes where two or more gold centers are bridged by phenacyl(triphenyl)phosphanium ligands. acs.org The formation of dinuclear gold(I) complexes with bridging phosphorus ylides has been previously reported and has shown interesting structural features, including short gold-gold interactions. acs.org The investigation of similar complexes with the phenacyl(triphenyl)phosphanium ligand could reveal unique bonding and reactivity patterns.

Furthermore, the synthesis of heterometallic complexes, where gold is combined with other transition metals, is another exciting avenue. The phenacyl(triphenyl)phosphanium ligand could serve as a bridge between a gold atom and another metal, potentially leading to synergistic effects in catalysis or materials science. The exploration of different metal combinations and ligand coordination modes will be crucial in developing new multimetallic systems with tailored properties.

Expanding the Scope of Catalytic Transformations and Selectivities

Gold complexes are renowned for their unique catalytic activity in a wide range of organic transformations. While the catalytic potential of gold complexes with ylide-substituted phosphines has been demonstrated, there is significant room to expand the scope of reactions catalyzed by Gold;phenacyl(triphenyl)phosphanium. nih.govnih.gov

Future work should focus on exploring the catalytic efficacy of this complex in various reactions, including but not limited to:

Hydrofunctionalization of alkynes and allenes: Gold catalysts are particularly adept at activating carbon-carbon multiple bonds towards nucleophilic attack. Investigating the hydroamination, hydroalkoxylation, and hydroarylation of a broad range of substrates will be crucial. nih.govnih.gov

Enyne cyclizations: These intramolecular reactions provide a powerful tool for the synthesis of complex cyclic structures. The influence of the phenacyl(triphenyl)phosphanium ligand on the chemo- and stereoselectivity of these transformations should be systematically studied. nih.gov

Cross-coupling reactions: While palladium has dominated this area, gold catalysis is emerging as a viable alternative. The potential of this compound to catalyze various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, should be explored. nih.gov

A key aspect of this research will be to understand and control the selectivity of these catalytic transformations. By systematically modifying the ligand structure, as discussed in section 8.1, it should be possible to fine-tune the catalyst's selectivity for specific products. The development of chiral versions of the phenacyl(triphenyl)phosphanium ligand could also open the door to enantioselective gold catalysis, a highly sought-after goal in organic synthesis. acs.org

| Catalytic Transformation | Potential Advantages of this compound | Future Research Focus |

| Hydroamination of alkynes | High turnover numbers, mild reaction conditions | Expansion of substrate scope, development of enantioselective variants |

| Enyne cyclizations | Control over reaction pathways leading to diverse cyclic products | Investigation of chemo- and stereoselectivity, synthesis of complex molecules |

| Cross-coupling reactions | Potential for novel reactivity and selectivity compared to palladium catalysts | Exploration of different coupling partners, mechanistic studies |

Deeper Understanding of Biological Mechanisms and Specificity

Gold compounds have a long history in medicine, and modern research is increasingly focused on their potential as anticancer and antimicrobial agents. nih.govmdpi.com Gold(I) phosphine complexes, in particular, have shown significant promise. researchgate.net Future research should be directed towards a thorough investigation of the biological properties of this compound and its derivatives.

A primary focus should be on elucidating the mechanism of action of these complexes. Key areas of investigation include:

Inhibition of thioredoxin reductase (TrxR): This enzyme is a known target for many gold complexes, and its inhibition can lead to increased oxidative stress and apoptosis in cancer cells. nih.govacs.org

Induction of reactive oxygen species (ROS): The generation of ROS is a common mechanism by which metal-based drugs induce cell death. acs.org

Mitochondrial targeting: The lipophilic and cationic nature of many gold phosphine complexes can lead to their accumulation in the mitochondria of cancer cells, triggering the intrinsic apoptotic pathway. researchgate.net

Understanding the specificity of these complexes for cancer cells over normal cells is of paramount importance. Structure-activity relationship studies, using the library of ligands proposed in section 8.1, will be crucial in identifying derivatives with improved selectivity and reduced side effects. Furthermore, the antimicrobial properties of this compound against a range of pathogenic bacteria and fungi should be explored, as gold compounds have shown potential in combating antibiotic resistance. mdpi.commdpi.com

Computational Design and Rational Development of Next-Generation Gold Complexes

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemistry for understanding and predicting the properties and reactivity of molecules. mdpi.com The application of these methods to the study of this compound will be crucial for the rational design of next-generation gold complexes.

Future computational work should aim to:

Elucidate electronic structure and bonding: DFT calculations can provide detailed insights into the nature of the gold-ligand bond and the electronic properties of the complex, helping to rationalize its reactivity. acs.org

Model catalytic reaction mechanisms: By mapping the potential energy surfaces of catalytic cycles, it is possible to understand the factors that control activity and selectivity, and to predict the outcome of new reactions.

Predict ligand effects: Computational screening of virtual libraries of phenacyl(triphenyl)phosphanium ligands can help to identify promising candidates for synthesis and experimental testing, thus accelerating the discovery of new catalysts and therapeutic agents. nih.gov

Simulate interactions with biological targets: Molecular docking and molecular dynamics simulations can be used to model the interaction of gold complexes with proteins, such as TrxR, providing insights into their mechanism of action and helping to design more potent and selective inhibitors.

The synergy between computational modeling and experimental work will be essential for the efficient and rational development of new gold complexes based on the phenacyl(triphenyl)phosphanium scaffold with optimized properties for specific applications in catalysis and medicine.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing gold(I) complexes with phenacyl(triphenyl)phosphanium ligands?

- Methodological Answer : Gold(I)-phosphanium complexes are typically synthesized via ligand substitution reactions. For example, chloridogold(I) precursors react with phosphine ligands under basic conditions (e.g., KOH in methanol) to yield target compounds. A reported procedure achieved an 80% yield for a structurally analogous gold-phosphine complex by reacting 1-ethynyl-4-methoxybenzene with chloridogold(I)-tri(2-furyl)phosphane . Key steps include optimizing reaction time (e.g., 2 hours), temperature (room temperature or cooled conditions), and stoichiometric ratios. Post-synthesis purification involves recrystallization or chromatography, validated by elemental analysis (e.g., C: 54.36% calculated vs. 54.24% found) .

Q. How can elemental analysis and NMR spectroscopy validate the purity and structure of gold(I)-phosphanium complexes?

- Methodological Answer :

-

Elemental Analysis : Used to confirm empirical formulas. For example, a gold-phosphine chloride compound (C₃₀H₂₃AuClOP) showed <0.5% deviation between calculated and observed carbon/hydrogen content, ensuring purity .

-

NMR Spectroscopy :

-

¹H-NMR : Identifies proton environments. A gold(I) complex exhibited aromatic proton signals at δ 7.7–7.0 (16H) and tert-butyl protons at δ 1.28 (d, JHP = 1.23 Hz) .

-

³¹P-NMR : Confirms phosphine coordination. A singlet at δ -29.03 indicates a single phosphorus environment in the gold-phosphine adduct .

Technique Key Data Reference Elemental Analysis C: 54.36% (calc), 54.24% (found) ¹H-NMR δ 1.28 (d, tert-butyl)

Q. What crystallographic techniques are employed to determine the molecular geometry of gold-phosphanium compounds?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Bond Lengths : Au–P distances range from 2.2416–2.3071 Å, while Au–S bonds vary between 2.2903–2.3102 Å, depending on ligand steric effects .

- Angles : P–Au–S angles (174.61°–177.72°) reveal near-linear coordination geometry .

- Supramolecular Interactions : C–H⋯π and hydrogen-bonding interactions (e.g., C3–H3⋯O1, 2.42 Å) influence crystal packing .

Advanced Research Questions

Q. How do steric and electronic effects of phenacyl(triphenyl)phosphanium ligands influence the reactivity of gold(I) centers in catalytic applications?

- Methodological Answer : Steric bulk is quantified using Tolman’s cone angle or X-ray-derived metrics (e.g., ligand bite angles). Electron-withdrawing phenacyl groups increase Au(I) electrophilicity, enhancing catalytic activity in cross-coupling reactions. For instance, bulky biphenylphosphine ligands (e.g., Ligand2b) reduce catalytic turnover due to hindered substrate access, as shown in SC-XRD data (Au–P = 2.26 Å vs. 2.30 Å for less bulky analogs) . Reactivity trends are validated via kinetic studies (e.g., turnover frequency measurements) and DFT calculations .

Q. What methodologies are used to analyze supramolecular interactions in gold-phosphanium complexes, and how do these interactions affect solid-state packing?

- Methodological Answer :

- Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., C–H⋯O/S interactions). In a gold-thiocarbamato complex, 12.4% of Hirshfeld surfaces corresponded to H⋯H contacts, while 8.2% represented Au⋯S interactions .

- Crystal Packing : Weak interactions (e.g., C–H⋯π, δ 2.63–2.80 Å) stabilize layered structures, impacting material properties like solubility and thermal stability .

Q. How can computational studies (e.g., DFT, Hirshfeld surface analysis) complement experimental data in understanding bonding behavior in gold-phosphanium systems?

- Methodological Answer :

- DFT Calculations : Predict electronic structures (e.g., HOMO-LUMO gaps). For a fluorophenyl-gold complex, DFT simulations matched experimental bond lengths (Au–S = 2.3005 Å calc. vs. 2.2968 Å obs.) and explained charge transfer mechanisms .

- Energy Decomposition Analysis (EDA) : Quantifies contributions of covalent vs. electrostatic bonding (e.g., 60% covalent character in Au–P bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.